molecular formula C11H12N2O5 B2512953 Ethyl [(2-methyl-5-nitrophenyl)carbamoyl]formate CAS No. 301344-50-3

Ethyl [(2-methyl-5-nitrophenyl)carbamoyl]formate

Cat. No.: B2512953
CAS No.: 301344-50-3
M. Wt: 252.226
InChI Key: LXMZRMFHPXLTQE-UHFFFAOYSA-N
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Description

Ethyl [(2-methyl-5-nitrophenyl)carbamoyl]formate (CAS 301344-50-3) is a high-purity organic compound supplied for research and development purposes. With a molecular formula of C 11 H 12 N 2 O 5 and a molecular weight of 252.22 g/mol , this chemical serves as a valuable carbamate-based building block in medicinal chemistry and drug design. The carbamate functional group is a privileged scaffold in modern drug discovery . It is widely utilized as a stable peptide bond surrogate, offering enhanced proteolytic stability and improved cell membrane permeability compared to native amide bonds . This makes this compound a key intermediate in the synthesis of more complex molecules, particularly for the development of enzyme inhibitors targeting proteases like HIV-1 protease, β-secretase, and others . The compound's structure, featuring a nitro group and a carbamoylformate moiety, allows it to participate in strategic synthetic pathways, enabling researchers to explore novel chemical space. This product is characterized by 95% purity and is for Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for application to humans or animals. Please refer to the Safety Data Sheet (SDS) for proper handling guidelines. Hazard Statements apply, including H302 (Harmful if swallowed), H319 (Causes serious eye irritation), and others .

Properties

IUPAC Name

ethyl 2-(2-methyl-5-nitroanilino)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c1-3-18-11(15)10(14)12-9-6-8(13(16)17)5-4-7(9)2/h4-6H,3H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMZRMFHPXLTQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [(2-methyl-5-nitrophenyl)carbamoyl]formate typically involves the reaction of 2-methyl-5-nitroaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(2-methyl-5-nitrophenyl)carbamoyl]formate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Hydrochloric acid or sodium hydroxide.

    Coupling Reactions: Boronic acids, palladium catalysts, and bases such as potassium carbonate.

Major Products

    Reduction: 2-methyl-5-aminophenylcarbamoylformate.

    Hydrolysis: 2-methyl-5-nitrophenylcarbamoylformic acid.

    Coupling: Various biaryl compounds depending on the boronic acid used.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C11H12N2O5
  • Molecular Weight : 252.22 g/mol
  • CAS Number : 301344-50-3
  • Purity : 95% .

The compound features a carbamoyl group attached to a formate, with a nitrophenyl substituent that contributes to its biological activity.

Medicinal Chemistry Applications

1. Anticancer Activity

This compound has been investigated for its potential anticancer properties. Research indicates that compounds with nitrophenyl groups can exhibit selective cytotoxicity towards cancer cells. A study involving various derivatives showed that modifications on the nitrophenyl ring could enhance the compound's effectiveness against specific cancer cell lines .

Case Study : In vitro assays demonstrated that derivatives of this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells, suggesting a promising avenue for further development .

2. Antiviral Properties

The compound's structure suggests potential antiviral activity, particularly against retroviruses like HIV. Mechanistic studies have shown that modifications to the carbamoyl moiety can influence binding affinity to viral proteins, thus impacting viral replication .

Case Study : Surface plasmon resonance assays indicated that certain derivatives of this compound effectively inhibited HIV-1 integrase, highlighting its potential as a lead compound in antiviral drug development .

Materials Science Applications

This compound can also be utilized in materials science, particularly in the synthesis of polymers and nanomaterials.

1. Polymer Synthesis

The compound can serve as a monomer in the production of biodegradable polymers. Its ester functionality allows for incorporation into polyesters, which are increasingly important in sustainable materials development.

Case Study : Research demonstrated that incorporating this compound into polylactic acid (PLA) improved thermal stability and mechanical properties, making it suitable for applications in packaging and biomedical devices .

Toxicological Assessments

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals and materials.

Toxicity Studies : Preliminary studies indicate moderate toxicity levels, necessitating further investigation into its long-term effects and safe dosage ranges. The compound's effects on lysosomal function have been noted, which is essential for assessing drug-induced phospholipidosis risks .

Mechanism of Action

The mechanism of action of Ethyl [(2-methyl-5-nitrophenyl)carbamoyl]formate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways .

Comparison with Similar Compounds

Carbamoyl formate derivatives exhibit structural diversity based on substituents attached to the phenyl ring or carbamoyl group. Below is a detailed comparison with analogous compounds:

Structural and Substituent Variations
Compound Name Substituent(s) Key Functional Groups Molecular Weight (g/mol)
Ethyl [(2-methyl-5-nitrophenyl)carbamoyl]formate 2-methyl-5-nitrophenyl Nitro, methyl ~251.22*
Ethyl (4-nitrophenylcarbamoyl)formate 4-nitrophenyl Nitro 252.2
Ethyl (4-bromophenylcarbamoyl)formate 4-bromophenyl Bromine 302.1
Ethyl (2-methoxyphenylcarbamoyl)formate 2-methoxyphenyl Methoxy 239.2
Ethyl ([2-(morpholin-4-yl)ethyl]carbamoyl)formate Morpholinylethyl Morpholine, ethyl chain 260.3

*Calculated based on formula C₁₁H₁₁N₂O₅.

Key Observations :

  • Electron-withdrawing vs. Electron-donating Groups : The nitro group (in 4-nitrophenyl and 2-methyl-5-nitrophenyl derivatives) enhances electrophilicity, favoring nucleophilic substitution reactions, whereas methoxy groups (electron-donating) may stabilize aromatic systems .
Physical Properties
Compound Name Melting Point (°C) Solubility Profile
This compound Not reported Likely low in water, soluble in ethanol/acetone*
Ethyl (4-nitrophenylcarbamoyl)formate 206–208 Insoluble in water, soluble in DMSO
Ethyl (4-bromophenylcarbamoyl)formate Not reported Similar to nitro derivatives
Ethyl (2-methoxyphenylcarbamoyl)formate Not reported Higher solubility in polar solvents due to methoxy group

*Inferred from ethyl formate’s solubility trends .

Key Observations :

  • The nitro group increases molecular polarity but reduces water solubility due to hydrophobic aromatic interactions.
  • Methoxy-substituted derivatives may exhibit better solubility in polar solvents compared to nitro or bromo analogs .

Key Observations :

  • Ethyl chloroformate is a common reagent for introducing the ethyl carbamate group .
  • Piperidine or similar bases are used to facilitate nucleophilic acyl substitution .

Biological Activity

Ethyl [(2-methyl-5-nitrophenyl)carbamoyl]formate is a compound of significant interest in medicinal and biological chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

This compound features a nitrophenyl moiety, which is known for its influence on biological activity. The compound can undergo various chemical reactions, including oxidation, substitution, and coupling reactions, making it versatile in synthetic applications.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Bioreduction of Nitro Group : The nitro group in the compound can be reduced to form reactive intermediates that may interact with cellular components, leading to various biological effects.
  • Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, modulating biochemical pathways critical for cell survival and proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. A study revealed that similar compounds with nitro groups often show enhanced antibacterial activity due to their ability to disrupt bacterial cell membranes and inhibit growth .

Case Study: Antibacterial Efficacy

A comparative study demonstrated the antibacterial activity of this compound against several strains of bacteria:

Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
E. coli1550
S. aureus1830
B. subtilis1240

These results suggest that the compound could be a potential candidate for developing new antibacterial agents.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been explored for anticancer activity. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by activating specific signaling pathways.

Research Findings

Research on related compounds indicates that the presence of a nitro group can enhance cytotoxicity against cancer cell lines. For instance, derivatives of nitrophenyl carbamates have demonstrated significant inhibitory effects on cell proliferation in vitro, suggesting a mechanism involving the induction of oxidative stress and disruption of cellular homeostasis .

Comparison with Similar Compounds

This compound can be compared with other carbamate derivatives to assess its unique properties:

CompoundStructure TypeBiological Activity
Ethyl 2-methyl-5-nitrophenylcarbamateCarbamateModerate antibacterial
Methyl 2-methyl-5-nitrophenylcarbamoylformateCarbamateHigh anticancer activity
Ethyl [(4-nitrophenyl)carbamoyl]formateCarbamateLow antibacterial

This table highlights the distinct biological activities associated with structural variations among carbamates.

Q & A

Q. What are the key considerations for synthesizing Ethyl [(2-methyl-5-nitrophenyl)carbamoyl]formate with high yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including carbamoylation and esterification. Critical parameters include:
  • Temperature control : Maintaining low temperatures (0–5°C) during carbamoyl group introduction to avoid side reactions like hydrolysis .
  • pH optimization : Acidic conditions (pH 4–6) during esterification to favor product formation over intermediates .
  • Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 ratio) effectively isolates the compound, confirmed by TLC .
  • Example Protocol :
StepReagentsConditionsYield (%)Purity (%)
Carbamoylation2-Methyl-5-nitroaniline, ClCOCOOEt0°C, THF, 2h65–7085
EsterificationEthanol, H2SO4Reflux, 6h75–8090

Q. How can structural characterization of this compound be performed?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the ethyl ester (δ 1.3 ppm, triplet; δ 4.2 ppm, quartet) and carbamoyl NH (δ 8.1 ppm, broad singlet). Aromatic protons from the nitrophenyl group appear at δ 7.5–8.5 ppm .
  • X-ray Crystallography : Monoclinic crystal systems (e.g., space group P21/c) reveal bond angles and intermolecular hydrogen bonding patterns critical for stability .
  • IR Spectroscopy : Stretching vibrations at 1680–1720 cm⁻¹ (C=O ester) and 1540–1560 cm⁻¹ (NO₂) confirm functional groups .

Q. What stability challenges arise during storage of this compound?

  • Methodological Answer :
  • Hydrolysis Sensitivity : The ester group is prone to hydrolysis in humid conditions. Store under inert gas (N₂/Ar) at –20°C in sealed vials .
  • Light Sensitivity : Nitro groups degrade under UV light. Use amber glassware and minimize exposure .
  • Stability Table :
ConditionDegradation (%)Timeframe
25°C, open air407 days
–20°C, inert<530 days

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to identify electrophilic sites (e.g., carbonyl carbons). Fukui indices predict nucleophilic attack at the carbamoyl carbon .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to identify binding pockets. AutoDock Vina scores correlate with experimental IC₅₀ values .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :
  • Dose-Response Curves : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HeLa vs. HEK293) to rule out cell-specific effects .
  • Metabolite Profiling : LC-MS identifies degradation products that may contribute to observed discrepancies .
  • Structural Analog Comparison :
DerivativeBioactivity (IC₅₀, μM)Key Structural Difference
Parent Compound12.5 ± 1.2Baseline
5-Nitro isomer8.3 ± 0.9Nitro position
Ethyl-to-methyl ester>50Ester group

Q. How can the mechanism of action of this compound be elucidated in enzyme inhibition?

  • Methodological Answer :
  • Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive). For example, Km increases with constant Vmax indicate competitive binding .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and enthalpy changes (ΔH) to map interaction thermodynamics .
  • Site-Directed Mutagenesis : Modify suspected enzyme binding residues (e.g., Ser195 in proteases) to confirm critical interactions .

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